Methyl 3-(propane-1-sulfinyl)prop-2-enoate
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Overview
Description
Methyl 3-(propane-1-sulfinyl)prop-2-enoate is an organic compound with the molecular formula C7H12O3S. It contains a sulfoxide group and an ester group, making it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(propane-1-sulfinyl)prop-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl acrylate with propane-1-sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(propane-1-sulfinyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters and other functionalized compounds.
Scientific Research Applications
Methyl 3-(propane-1-sulfinyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(propane-1-sulfinyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-(3-chlorophenyl)prop-2-enoate
- Trimethylolpropane triacrylate
Uniqueness
Methyl 3-(propane-1-sulfinyl)prop-2-enoate is unique due to the presence of both a sulfoxide and an ester group in its structure.
Properties
CAS No. |
62739-69-9 |
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Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
methyl 3-propylsulfinylprop-2-enoate |
InChI |
InChI=1S/C7H12O3S/c1-3-5-11(9)6-4-7(8)10-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
RQDSGDGPQNIQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C=CC(=O)OC |
Origin of Product |
United States |
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